molecular formula C10H7Br2N3OS B7757339 (E)-2,4-dibromo-6-((2-(thiazol-2-yl)hydrazono)methyl)phenol

(E)-2,4-dibromo-6-((2-(thiazol-2-yl)hydrazono)methyl)phenol

Cat. No.: B7757339
M. Wt: 377.06 g/mol
InChI Key: OVSWSIHZHDSZDI-LHHJGKSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2,4-dibromo-6-((2-(thiazol-2-yl)hydrazono)methyl)phenol is an organic compound that features a phenol group substituted with bromine atoms and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,4-dibromo-6-((2-(thiazol-2-yl)hydrazono)methyl)phenol typically involves the following steps:

    Bromination: The starting material, 2,4-dibromophenol, is prepared by brominating phenol using bromine in the presence of a suitable solvent such as acetic acid.

    Condensation Reaction: The brominated phenol is then reacted with thiazole-2-carbaldehyde in the presence of a base such as sodium hydroxide to form the hydrazone derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2,4-dibromo-6-((2-(thiazol-2-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The hydrazone group can be reduced to form corresponding amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenol derivatives, depending on the nucleophile used.

Scientific Research Applications

(E)-2,4-dibromo-6-((2-(thiazol-2-yl)hydrazono)methyl)phenol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of (E)-2,4-dibromo-6-((2-(thiazol-2-yl)hydrazono)methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with amino acid residues, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dibromo-6-((2-(thiazol-2-yl)hydrazono)methyl)phenol: Lacks the (E)-configuration.

    2,4-dibromo-6-((2-(pyridyl)hydrazono)methyl)phenol: Contains a pyridine ring instead of a thiazole ring.

    2,4-dichloro-6-((2-(thiazol-2-yl)hydrazono)methyl)phenol: Contains chlorine atoms instead of bromine.

Uniqueness

(E)-2,4-dibromo-6-((2-(thiazol-2-yl)hydrazono)methyl)phenol is unique due to its specific substitution pattern and the presence of both bromine atoms and a thiazole ring

Properties

IUPAC Name

2,4-dibromo-6-[(E)-(1,3-thiazol-2-ylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N3OS/c11-7-3-6(9(16)8(12)4-7)5-14-15-10-13-1-2-17-10/h1-5,16H,(H,13,15)/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSWSIHZHDSZDI-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NN=CC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=N1)N/N=C/C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.